molecular formula C11H16O2S B14397365 4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol CAS No. 88661-22-7

4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol

Cat. No.: B14397365
CAS No.: 88661-22-7
M. Wt: 212.31 g/mol
InChI Key: KMYSJCWJEXJSRI-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound characterized by its unique structure, which includes a hydroxymethyl group and a sulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron donation, while the sulfanyl group can undergo redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

88661-22-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-butan-2-yl-2-(hydroxymethyl)-6-sulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-3-7(2)8-4-9(6-12)11(13)10(14)5-8/h4-5,7,12-14H,3,6H2,1-2H3

InChI Key

KMYSJCWJEXJSRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)S)O)CO

Origin of Product

United States

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